![molecular formula C15H10BrNOS2 B183860 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone CAS No. 23384-65-8](/img/structure/B183860.png)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone, also known as BBET, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. BBET is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a crucial regulator of insulin signaling and glucose homeostasis.
Mécanisme D'action
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone inhibits PTP1B by binding to the catalytic site of the enzyme and blocking its activity. This leads to increased phosphorylation of insulin receptor substrate 1 (IRS-1) and activation of downstream signaling pathways such as phosphatidylinositol 3-kinase (PI3K) and Akt. These pathways are crucial for insulin-stimulated glucose uptake and metabolism.
Biochemical and Physiological Effects
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces hepatic glucose production and improves lipid metabolism. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been shown to have minimal toxicity and side effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a potent and selective inhibitor of PTP1B, which makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has limited solubility in aqueous solutions, which can make it challenging to use in certain assays. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
Future research on 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could focus on improving its pharmacokinetic properties and developing more potent and selective PTP1B inhibitors. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could also be tested in clinical trials to evaluate its efficacy and safety in humans. Additionally, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could be used in combination with other drugs to treat type 2 diabetes and obesity. Finally, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could be studied for its potential application in other diseases such as cancer, where PTP1B is overexpressed and contributes to tumor growth and metastasis.
Conclusion
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a promising compound with potential application in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B leads to improved insulin sensitivity and glucose homeostasis in animal models. Future research could focus on improving its pharmacokinetic properties and evaluating its efficacy and safety in humans. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could also be studied for its potential application in other diseases such as cancer.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone involves the reaction of 2-mercaptobenzothiazole with 4-bromobenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone in high purity and yield.
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been extensively studied for its potential application in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has also been shown to improve lipid metabolism and reduce body weight in animal models of obesity.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS2/c16-11-7-5-10(6-8-11)13(18)9-19-15-17-12-3-1-2-4-14(12)20-15/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNIXQCNMVOKMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359734 |
Source
|
Record name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | |
CAS RN |
23384-65-8 |
Source
|
Record name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.